molecular formula C9H9NO4 B3038935 3-Acetamido-5-hydroxybenzoic Acid CAS No. 93561-88-7

3-Acetamido-5-hydroxybenzoic Acid

Cat. No.: B3038935
CAS No.: 93561-88-7
M. Wt: 195.17 g/mol
InChI Key: HODIZPWEHTVDMN-UHFFFAOYSA-N
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Description

3-Acetamido-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an acetamido group and a hydroxyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-hydroxybenzoic acid typically involves the acetylation of 5-amino-2-hydroxybenzoic acid. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride as the acylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate, and solvents like water or ethyl acetate are commonly used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-5-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Acetamido-2-hydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid
  • Salicylic acid

Comparison: 3-Acetamido-5-hydroxybenzoic acid is unique due to the presence of both an acetamido group and a hydroxyl group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application in medicinal chemistry .

Properties

IUPAC Name

3-acetamido-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-2-6(9(13)14)3-8(12)4-7/h2-4,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODIZPWEHTVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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